molecular formula C17H12FNO3S B2932818 Methyl 5-[(4-fluorobenzoyl)amino]-1-benzothiophene-2-carboxylate CAS No. 477847-50-0

Methyl 5-[(4-fluorobenzoyl)amino]-1-benzothiophene-2-carboxylate

Cat. No. B2932818
CAS RN: 477847-50-0
M. Wt: 329.35
InChI Key: CMJBBIDTNNTADS-UHFFFAOYSA-N
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Description

Methyl 5-[(4-fluorobenzoyl)amino]-1-benzothiophene-2-carboxylate, also known as MBBC, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It belongs to the family of benzothiophene derivatives, which have been widely studied for their potential therapeutic applications. MBBC has been found to exhibit promising pharmacological properties, making it a potential candidate for the development of new drugs.

Scientific Research Applications

Antitumor Properties

Methyl 5-[(4-fluorobenzoyl)amino]-1-benzothiophene-2-carboxylate and its derivatives exhibit potent and selective antitumor properties. These compounds, particularly 2-(4-Aminophenyl)benzothiazoles, have been studied extensively for their effectiveness against various cancer cell lines. They induce cytochrome P450 1A1 activity, which is critical for executing their antitumor activity, and generate DNA adducts in sensitive tumor cells, a key mechanism in their anticancer effect. These compounds are particularly potent against breast and ovarian cancer cells, showing significant tumor growth retardation in these cancer types (Leong et al., 2003), (Bradshaw et al., 2002).

Role in DNA Damage and Cell Cycle Arrest

These compounds are also known to cause DNA damage and cell cycle arrest, particularly in breast cancer cells. The aryl hydrocarbon receptor signaling pathway is a key element in the cytotoxicity exerted by these compounds, reinforcing their role in cancer treatment (Trapani et al., 2003).

Synthesis and In Vitro Properties

The synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles have been explored, showcasing their potent cytotoxicity in sensitive human cancer cell lines. These studies have contributed significantly to understanding the structural requirements for anticancer activity and guiding the development of more effective cancer therapeutics (Hutchinson et al., 2001).

Bioactivation and Deactivation by Cytochrome P450

The bioactivation of these compounds by cytochrome P450 enzymes, leading to the generation of reactive intermediates, is a crucial step in their antitumor activity. This process results in the formation of DNA adducts and contributes to their selectivity and potency against certain cancer types (Wang & Guengerich, 2012).

properties

IUPAC Name

methyl 5-[(4-fluorobenzoyl)amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FNO3S/c1-22-17(21)15-9-11-8-13(6-7-14(11)23-15)19-16(20)10-2-4-12(18)5-3-10/h2-9H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMJBBIDTNNTADS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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